2,6-dichloro-N-(pyridin-4-yl)benzamide
Overview
Description
2,6-Dichloro-N-(pyridin-4-yl)benzamide is a chemical compound known for its significant role in medicinal chemistry. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring and a pyridin-4-yl group attached to the amide nitrogen. This compound has been studied for its potential therapeutic applications, particularly as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(pyridin-4-yl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process typically involves recrystallization or chromatographic techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of amide derivatives, while oxidation might produce corresponding carboxylic acids.
Scientific Research Applications
2,6-Dichloro-N-(pyridin-4-yl)benzamide has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition, particularly kinases.
Medicine: It has potential therapeutic applications as a kinase inhibitor, which is relevant in the treatment of diseases like cancer and inflammatory disorders.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(pyridin-4-yl)benzamide involves its role as a kinase inhibitor. It binds to the active site of kinases, preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it a potential therapeutic agent for cancer and other diseases.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: Another kinase inhibitor with similar structural features but different pharmacokinetic properties.
2,6-Dichloro-4-cyano-N-(2-(cyclopropylcarbonyl)amino)pyridin-4-yl)benzamide: A compound with a cyano group that offers different binding affinities and selectivity.
Uniqueness
2,6-Dichloro-N-(pyridin-4-yl)benzamide is unique due to its specific substitution pattern and the presence of the pyridin-4-yl group, which contributes to its high binding affinity and selectivity for certain kinases. This makes it a valuable compound in the development of targeted therapies.
Properties
IUPAC Name |
2,6-dichloro-N-pyridin-4-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-2-1-3-10(14)11(9)12(17)16-8-4-6-15-7-5-8/h1-7H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJPUMGNYIOTFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015650 | |
Record name | 2,6-dichloro-N-(pyridin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401015650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644368 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
113204-35-6 | |
Record name | 2,6-dichloro-N-(pyridin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401015650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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